Cas no 943-03-3 (6-methoxy-1,3-benzothiazole-2-carbonitrile)

6-methoxy-1,3-benzothiazole-2-carbonitrile structure
943-03-3 structure
Nome del prodotto:6-methoxy-1,3-benzothiazole-2-carbonitrile
Numero CAS:943-03-3
MF:C9H6N2OS
MW:190.221740245819
MDL:MFCD00010537
CID:40373
PubChem ID:342109

6-methoxy-1,3-benzothiazole-2-carbonitrile Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-Methoxy-2-benzothiazolecarbonitrile
    • 6-Methoxybenzothiazole-2-carbonitrile
    • 2-Cyano-6-methoxybenzothiazole
    • 6-methoxy-2-cyano-benzothiazole
    • 6-methoxybenzo[d]thiazole-2-carbonitrile
    • 2-cyano-6-methoxy benzothiozale
    • 2-cyano-6-methoxybenzothiazol
    • 2-CYANO-6-METHOXYBENZOTIAZOLE
    • 6-METHOXY-2-BENZOTHIAZOLE-CARBONITRILE
    • 6-Methoxy-2-cyanobenzothiazole
    • 6-methoxybenzothiazol-2-carbonitrile
    • 6-Methoxy-1,3-benzothiazole-2-carbonitrile
    • 6-methoxy-benzothiazole-2-carbonitrile
    • 2-Benzothiazolecarbonitrile, 6-methoxy-
    • DEWDWBYQOFXKIH-UHFFFAOYSA-N
    • NSC377382
    • PubChem9766
    • KSC486M5P
    • 2-cyano-6-methoxybenzthiazole
    • BEN042
    • 6-Methoxy-2-benzothiazolecarbonitrile (ACI)
    • NSC 377382
    • 2-Cyano-6-methoxybenzothiazole, 99%
    • FS-1338
    • AC-7701
    • 943-03-3
    • DB-012659
    • SCHEMBL906609
    • AKOS000814239
    • EN300-235644
    • CS-M0620
    • GEO-00839
    • W-200532
    • 6-Methoxy-1,3-benzothiazole-2-carbonitrile #
    • MFCD00010537
    • NSC-377382
    • SY036854
    • 2-cyano-6-methyoxy-benzothiazole
    • 2-cyano-6-methoxy-benzothiazole
    • F2167-0001
    • InChI=1/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H
    • DTXSID00321545
    • 6-methoxy-1,3-benzothiazole-2-carbonitrile
    • MDL: MFCD00010537
    • Inchi: 1S/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H3
    • Chiave InChI: DEWDWBYQOFXKIH-UHFFFAOYSA-N
    • Sorrisi: N#CC1SC2C(=CC=C(C=2)OC)N=1

Proprietà calcolate

  • Massa esatta: 190.02000
  • Massa monoisotopica: 190.02008399g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 237
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 74.2
  • Conta Tautomer: niente
  • XLogP3: 2.8

Proprietà sperimentali

  • Colore/forma: White to Yellow Solid
  • Densità: 1.2938 (rough estimate)
  • Punto di fusione: 128.0 to 132.0 deg-C
  • Punto di ebollizione: 334.9°C at 760 mmHg
  • Indice di rifrazione: 1.6800 (estimate)
  • Solubilità: chloroform: soluble5%, clear, colorless to faintly yellow
  • PSA: 74.15000
  • LogP: 2.17658
  • Solubilità: Non determinato

6-methoxy-1,3-benzothiazole-2-carbonitrile Informazioni sulla sicurezza

6-methoxy-1,3-benzothiazole-2-carbonitrile Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

6-methoxy-1,3-benzothiazole-2-carbonitrile Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047098-100mg
6-Methoxybenzo[d]thiazole-2-carbonitrile
943-03-3 98%
100mg
¥45 2023-02-17
TRC
C981840-25g
2-Cyano-6-methoxybenzothiazole
943-03-3
25g
$523.00 2023-05-18
Chemenu
CM160698-10g
6-Methoxybenzo[d]thiazole-2-carbonitrile
943-03-3 95%+
10g
$249 2023-01-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047098-5g
6-Methoxybenzo[d]thiazole-2-carbonitrile
943-03-3 98%
5g
¥592.00 2024-04-24
Enamine
EN300-235644-0.1g
6-methoxy-1,3-benzothiazole-2-carbonitrile
943-03-3 95%
0.1g
$28.0 2024-06-19
eNovation Chemicals LLC
D573997-25g
6-methoxy-2-Benzothiazolecarbonitrile
943-03-3 97%
25g
$600 2023-09-03
Ambeed
A362687-5g
6-Methoxybenzo[d]thiazole-2-carbonitrile
943-03-3 96%
5g
$64.0 2025-02-24
BAI LING WEI Technology Co., Ltd.
224045-1G
2-Cyano-6-methoxybenzothiazole, 99%
943-03-3 99%
1G
¥ 671 2022-04-26
Apollo Scientific
OR302169-1g
6-Methoxy-1,3-benzothiazole-2-carbonitrile
943-03-3 98+%
1g
£17.00 2025-03-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C119076-5g
6-methoxy-1,3-benzothiazole-2-carbonitrile
943-03-3 97%
5g
¥564.90 2023-09-03

6-methoxy-1,3-benzothiazole-2-carbonitrile Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide ,  Cuprous iodide Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  2 h, 120 °C
Riferimento
Rapid and scalable assembly of firefly luciferase substrates
McCutcheon, David C.; Porterfield, William B.; Prescher, Jennifer A., Organic & Biomolecular Chemistry, 2015, 13(7), 2117-2121

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  3 h, reflux; reflux → rt
1.2 Reagents: Water ;  cooled
Riferimento
Total synthesis of firefly luciferin
Zhu, Shu-ying; Wu, Qi; Lin, Cheng-gang; Chen, Shu-yan; Shi, Hai-jian, Hecheng Huaxue, 2010, 18(5), 633-635

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sulfolane
Riferimento
Bioluminescence, photophysical, computational and molecular docking studies of fully conformationally restricted enamine infraluciferin
Chang, Chia-Hao; Gomez, Sandra; Fontaine, Danielle M.; Fikas, Panagiotis; Branchini, Bruce R.; et al, Organic & Biomolecular Chemistry, 2023, 21(14), 2941-2949

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium cyanide Catalysts: Dibenzo-18-crown-6 ,  Borate(1-), tetrafluoro-, copper(2+) (2:1), hexahydrate Solvents: Acetonitrile ;  2 min, rt
1.2 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ;  30 min, rt
1.3 Solvents: Acetonitrile ;  1 h, rt
Riferimento
Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin Precursors
Shahmoradi, Ghasem; Amani, Saeid, Polycyclic Aromatic Compounds, 2020, 40(3), 660-669

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide ,  Cuprous iodide Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  3 h, 120 °C
Riferimento
Expedient Synthesis of Electronically Modified Luciferins for Bioluminescence Imaging
McCutcheon, David C.; Paley, Miranda A.; Steinhardt, Rachel C.; Prescher, Jennifer A., Journal of the American Chemical Society, 2012, 134(18), 7604-7607

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
Riferimento
The structure and synthesis of firefly luciferin
White, Emil H.; McCapra, Frank; Field, George F., Journal of the American Chemical Society, 1963, 85, 337-43

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Ethanol ,  Sodium Solvents: Ethanol ;  10 min, rt
1.2 Solvents: Dimethyl sulfoxide ;  rt → 120 °C; 85 - 90 °C; 5 h, 108 - 110 °C; 108 °C → 80 °C
1.3 Reagents: Water ;  0 °C
Riferimento
Cyanation method for preparing 2-cyano-6-methoxybenzothiazole from 2-chloro-6-methoxybenzothiazole and acetone cyanohydrin in the presence of an alkali metal alcoholate
, Russian Federation, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ;  8 h, rt → 80 °C; overnight, 80 °C → rt
Riferimento
Photoactivated antiviral and antitumor compositions
, United States, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Cuprous iodide Solvents: Acetonitrile ;  30 min
1.2 Reagents: Tetradecyltrimethylammonium bromide ;  30 min, rt; 16 h, reflux
Riferimento
Synthesis, characterization and computational studies of 2-cyano-6-methoxybenzothiazole as a firefly-luciferin precursor
Shahmoradi, Ghasem; Amani, Saeid, Heterocyclic Communications, 2018, 24(5), 255-258

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Imidazole ,  Phosphorus oxychloride Solvents: Dichloromethane ,  Pyridine ;  -10 °C; -10 °C → rt; 12 h, rt
Riferimento
Synthesis of 2-substituted-6-hydroxy and 6-methoxybenzothiazoles from 1,4-benzoquinone
Meroni, Giuseppe; Rajabi, Mehdi; Ciana, Paolo; Maggi, Adriana; Santaniello, Enzo, ARKIVOC (Gainesville, 2010, (6), 53-60

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  4 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  30 min, 100 °C
Riferimento
The Synthesis of Tetrazoles in Nanometer Aqueous Micelles at Room Temperature
Xie, Aming; Cao, Meiping; Liu, Yangyang; Feng, Liandong; Hu, Xinyu; et al, European Journal of Organic Chemistry, 2014, 2014(2), 436-441

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Acetyl chloride ,  Sodium nitrite Solvents: 1,4-Dioxane ;  11 h, 140 °C; 140 °C → rt
1.2 Reagents: tert-Butyl hydroperoxide ,  Sodium carbonate Solvents: Water ;  rt
Riferimento
Direct Transformation of Nitrogen-Containing Methylheteroarenes to Heteroaryl Nitrile by Sodium Nitrite
Jiang, Chenhui; Chen, Yuqin; Gao, Pan ; Zhang, Shuwei; Jia, Xiaodong ; et al, Organic Letters, 2022, 24(34), 6341-6345

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium iodide ,  Oxygen Catalysts: Palladium chloride ,  Cuprous iodide Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  4 h, 120 °C
Riferimento
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides
Broudic, Nathan ; Pacheco-Benichou, Alexandra; Fruit, Corinne ; Besson, Thierry, Molecules, 2022, 27(23),

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium cyanide Solvents: Dimethyl sulfoxide
Riferimento
PEG-Assisted synthesis of 2-cyano-6-methoxybenzothiazole, a key intermediate in the synthesis of firefly luciferin
Suzuki, Nobutaka; Nomoto, Tateo; Toya, Yoshiaki; Yoda, Binkoh; Saeki, Akio, Chemistry Express, 1992, 7(9), 717-20

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  reflux
Riferimento
Process for preparation of 2-cyano-6-methoxy-benzothiazole
, China, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide
Riferimento
Synthetic reactions in PEG: PEG-assisted synthesis of 2-cyano-6-methoxy-benzothiazole, a key intermediate for the synthesis of firefly luciferin
Suzuki, Nobutaka; Nomoto, Tateo; Toya, Yoshiaki; Kanamori, Norio; Yoda, Binkoh; et al, Bioscience, 1993, 57(9), 1561-2

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Lead tetraacetate Solvents: Xylene ;  8 - 10 h, 150 °C
Riferimento
Facile Conversion of Aryl Amines Having No α-Methylene to Aryl Nitriles
Moirangthem, Shyamkanhai S.; Ahanthem, Dini; Khongbantabam, Sanatombi D.; Laitonjam, Warjeet S., ACS Omega, 2022, 7(35), 31348-31351

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  5 °C; < 10 °C; 2 h, < 10 °C → rt
Riferimento
A new application of the "mild thiolation" concept for an efficient three-step synthesis of 2-cyanobenzothiazoles: a new approach to Firefly-luciferin precursors
Wuerfel, Hendryk; Weiss, Dieter; Beckert, Rainer; Guether, Angelika, Journal of Sulfur Chemistry, 2012, 33(1), 9-16

Metodo di produzione 19

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  1 h, rt; rt → 5 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  30 min, 5 °C; 30 min, 5 °C → rt; 4 h, 40 °C
Riferimento
Preparation of luciferin derivatives for use in bioluminescence imaging
, World Intellectual Property Organization, , ,

Metodo di produzione 20

Condizioni di reazione
1.1 Catalysts: Graphite ;  5 min, 150 °C
1.2 Solvents: Dichloromethane
Riferimento
Eco-Friendly Microwave-Assisted Scaleable Synthesis of 2-Cyanobenzothiazoles via N-Arylimino-1,2,3-dithiazoles
Frere, Stephane; Thiery, Valerie; Besson, Thierry, Synthetic Communications, 2003, 33(21), 3795-3804

6-methoxy-1,3-benzothiazole-2-carbonitrile Raw materials

6-methoxy-1,3-benzothiazole-2-carbonitrile Preparation Products

6-methoxy-1,3-benzothiazole-2-carbonitrile Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:943-03-3)6-methoxy-1,3-benzothiazole-2-carbonitrile
A11067
Purezza:99%
Quantità:25g
Prezzo ($):328.0